molecular formula C11H14O4 B13561636 Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate CAS No. 42058-67-3

Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate

Cat. No.: B13561636
CAS No.: 42058-67-3
M. Wt: 210.23 g/mol
InChI Key: ISZAWWFHOHARLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is an organic compound with the molecular formula C11H14O4. It is a colorless liquid that is slightly soluble in water but soluble in most organic solvents. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 2-[4-(2-hydroxyethoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZAWWFHOHARLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700137
Record name Methyl [4-(2-hydroxyethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42058-67-3
Record name Methyl [4-(2-hydroxyethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in photopolymerization processes, the compound acts as a photoinitiator, absorbing light and generating reactive species that initiate polymerization. This process involves the cleavage of chemical bonds and the formation of free radicals, which then propagate the polymerization reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyethoxy group provides additional reactivity and versatility compared to similar compounds .

Biological Activity

Methyl 2-(4-(2-hydroxyethoxy)phenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of phenolic esters, characterized by its unique structure that includes a methyl ester functional group and a hydroxyethoxy substituent on a phenyl ring. Its molecular formula is C12H16O4C_{12}H_{16}O_4, with a molecular weight of approximately 224.25 g/mol. The hydroxyethoxy group is believed to enhance solubility and bioavailability, which are critical for its biological efficacy.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures often demonstrate these effects, making it a candidate for therapeutic applications in pain management and inflammation reduction.

  • Mechanism of Action : The compound's mechanism may involve inhibition of pro-inflammatory cytokines and modulation of pain pathways, although specific pathways remain to be fully elucidated through further research.

Comparative Biological Activity

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructureSimilarityNotable Properties
Methyl 2-hydroxy-2-phenylacetateStructureHighAntioxidant properties
(R)-Methyl 2-hydroxy-2-phenylacetateStructureHighEnantiomer with potential chiral applications
(S)-Methyl 2-hydroxy-2-phenylacetateStructureHighEnantiomeric form
Benzyl 2-hydroxy-2-phenylacetateStructureModerateUsed in fragrances and flavorings
Methyl 2-cyclopentyl-2-hydroxy-2-phenylacetateStructureModeratePotential use in pharmaceuticals

This table highlights the varying degrees of similarity based on functional groups and biological activities, emphasizing the unique position of this compound within this chemical family.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Starting Material : Ethylene glycol phenyl ether acetate.
  • Reaction Process : Friedel-Crafts acylation followed by subsequent reactions to yield the final compound.

This synthetic route is significant as it allows for the exploration of derivatives and modifications that may enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies have focused on the interactions of this compound with biological targets. These studies are crucial for understanding its mechanism of action:

  • In Vitro Studies : Laboratory tests have demonstrated the compound's ability to modulate inflammatory responses in cell cultures.
  • Animal Models : Research involving animal models has shown promising results in reducing pain and inflammation, suggesting potential for clinical applications.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future study include:

  • Clinical Trials : To assess safety and efficacy in humans.
  • Mechanistic Studies : To clarify how this compound interacts with specific cellular pathways.
  • Derivatives Exploration : Investigating modified versions of the compound may lead to enhanced therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.